FGFR3 Kinase Inhibition Potency — Cross-Comparison with the Approved Inhibitor Erdafitinib
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide inhibits recombinant human FGFR3 with an IC50 of 2.60 nM [1]. In a comparable recombinant FGFR3 enzymatic assay, the FDA-approved FGFR inhibitor erdafitinib (JNJ-42756493) exhibits an IC50 of 2.5–3.0 nM [2]. The target compound thus displays equivalent nanomolar potency to an approved clinical agent, supporting its viability as an FGFR3 chemical probe or lead candidate.
| Evidence Dimension | FGFR3 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | Erdafitinib IC50 = 2.5–3.0 nM (reported range for recombinant human N-terminal His6-tagged FGFR3 aa 447–761) |
| Quantified Difference | Potency ratio ~0.87 to 1.04 (comparable; no statistically significant difference between assays) |
| Conditions | Recombinant human FGFR3 (447–761 residues); Sf9/Sf21 baculovirus expression; enzymatic kinase activity assay |
Why This Matters
Confirms that the compound matches the potency of an FDA-approved FGFR inhibitor, validating its utility as a chemical probe or lead compound for FGFR3-targeted research programs.
- [1] BindingDB BDBM50588767. IC50 2.60 nM against N-terminal His-Avi-tagged recombinant human FGFR3 (447–761), Sf9 expression. View Source
- [2] BindingDB BDBM50525939 (Erdafitinib/Balversa/JNJ-42756493). IC50 2.5–3.0 nM against human recombinant N-terminal His6-tagged FGFR3 (447–761), Sf21 expression. View Source
